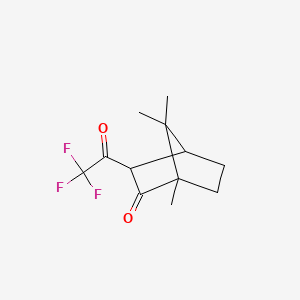

(-)-3-(Trifluoroacetyl)camphor

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

207742-84-5 |

|---|---|

Molecular Formula |

C12H15F3O2 |

Molecular Weight |

248.24 g/mol |

IUPAC Name |

(1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1 |

InChI Key |

ISLOIHOAZDSEAJ-NSMOOJLNSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |

Other CAS No. |

51800-98-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (-)-3-(Trifluoroacetyl)camphor from (-)-camphor

An In-depth Technical Guide to the Synthesis and Application of (-)-3-(Trifluoroacetyl)camphor

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chiral building block, from the readily available starting material, (-)-camphor. This document delves into the mechanistic underpinnings of the synthesis, provides a detailed experimental protocol, outlines methods for characterization, and explores the significant applications of the title compound in asymmetric synthesis and analytical chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a deep, practical understanding of this important fluorinated chiral molecule.

Introduction: The Convergence of Fluorine Chemistry and Chirality

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl (CF₃) group, in particular, can profoundly alter a molecule's physical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5] When this powerful functional group is installed onto a chiral scaffold, it gives rise to building blocks of immense synthetic utility.

Camphor, a naturally occurring bicyclic monoterpene, is an ideal chiral starting material due to its rigid framework, commercial availability in both enantiomeric forms, and well-understood chemistry.[6][][8] Derivatives of camphor, such as Oppolzer's camphorsultam, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis, enabling the predictable and high-yielding preparation of single-enantiomer products.[9]

This compound sits at the intersection of these two critical areas. This compound is not only a versatile chiral auxiliary but also a precursor to highly effective chiral Nuclear Magnetic Resonance (NMR) shift reagents.[10] Its synthesis via the C-acylation of (-)-camphor is a foundational reaction that provides access to a powerful tool for both creating and analyzing chiral molecules.

Synthesis Overview and Mechanistic Insights

The preparation of this compound from (-)-camphor is achieved through a C-acylation reaction at the C3 position, which is alpha to the camphor carbonyl group. This transformation is mechanistically analogous to a Claisen condensation, where an enolate nucleophile attacks an acylating agent.[11][12][13]

The Reaction Mechanism

The core of the reaction involves three key steps:

-

Enolate Formation: A strong base is required to deprotonate the C3 position of camphor, which is the more kinetically accessible alpha-carbon, to form a nucleophilic enolate. The choice of base is critical to avoid side reactions.

-

Nucleophilic Attack: The camphor enolate attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA).[10] This forms a new carbon-carbon bond.

-

Protonation/Workup: The reaction is quenched and worked up, typically with an acidic solution, to yield the neutral β-diketone product, this compound.[14]

The reaction is driven to completion by the formation of the stable β-diketone product, which can exist in equilibrium with its enol tautomer.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, self-validating protocol for the laboratory synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| (-)-Camphor | C₁₀H₁₆O | 152.23 | 10.0 g | 0.0657 | Starting material |

| Sodium Hydride (NaH) | NaH | 24.00 | 3.15 g | 0.0788 | 60% dispersion in mineral oil |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 15.3 mL | 0.108 | Acylating agent (d=1.487) |

| Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - | Anhydrous solvent |

| Diethyl Ether | (C₂H₅)₂O | - | 200 mL | - | Extraction solvent |

| Hydrochloric Acid (HCl) | HCl | - | ~30 mL | - | 1 M aqueous solution for workup |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | - | ~10 g | - | Drying agent |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (-)-camphor (10.0 g, 0.0657 mol). Add anhydrous THF (150 mL) and stir until all solids dissolve. Cool the solution to 0 °C using an ice bath.

-

Enolate Formation: Carefully add the sodium hydride (3.15 g of a 60% dispersion, 0.0788 mol) in small portions over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution should become a thick, yellowish slurry.

-

Trifluoroacetylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add trifluoroacetic anhydride (15.3 mL, 0.108 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 4 hours.

-

Workup: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 1 M HCl (~30 mL) until the gas evolution ceases and the solution is acidic. Remove the cooling bath and allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and deionized water (100 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated NaCl solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford this compound as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic and physical analysis.

| Property | Expected Value | Reference |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [15] |

| Molecular Weight | 248.24 g/mol | [10][15] |

| Appearance | White to off-white crystalline solid | [16] |

| Optical Rotation | [α]₁₉/D = -148.0° (c=2.5, CH₂Cl₂) | [15] |

| Density | 1.172 g/mL at 25 °C | [15] |

| Refractive Index | n₂₀/D = 1.451 | [15] |

-

¹H NMR: Expected signals include resonances for the camphor backbone protons. The C3 proton signal present in the starting material will be absent.

-

¹³C NMR: A new carbonyl signal for the trifluoroacetyl group will be present, in addition to the original camphor carbonyl. The C3 carbon will show a downfield shift.

-

¹⁹F NMR: A single sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: Characteristic strong absorption bands for the two carbonyl groups (β-diketone system) are expected in the region of 1650-1750 cm⁻¹. The spectrum for the (+)-enantiomer shows strong peaks around 1700 cm⁻¹.[17]

Applications in Research and Development

The unique structure of this compound makes it a highly valuable molecule in several areas of chemical science.

Chiral Auxiliary in Asymmetric Synthesis

The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment.[10] When used as a chiral auxiliary, it can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, such as an aldol addition or Diels-Alder reaction, with high diastereoselectivity.[10][18] After the reaction, the auxiliary can be cleaved and recovered.

Chiral NMR Shift Reagent

The β-diketone moiety is an excellent chelating ligand for metal ions. Complexes of 3-(trifluoroacetyl)camphor with lanthanide metals, such as Europium(III) or Dysprosium(III), are highly effective chiral NMR shift reagents.[10] When a racemic or enantiomerically enriched analyte is added to a solution of one of these chiral lanthanide complexes, the different enantiomers of the analyte interact diastereomerically with the chiral reagent. This breaks the magnetic equivalence of the enantiomers, leading to the separation of their signals in the NMR spectrum, which allows for the direct determination of enantiomeric excess (ee).[10]

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.

-

Trifluoroacetic Anhydride (TFAA): Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work away from ignition sources.

Conclusion

The synthesis of this compound from (-)-camphor is a robust and accessible procedure that yields a product of significant value to the scientific community. This guide provides the mechanistic insight and practical protocols necessary for its successful preparation and characterization. The resulting compound serves as a powerful tool in asymmetric synthesis and as a precursor to essential reagents for the analysis of chirality, underscoring its importance in modern drug development and stereoselective chemistry.

References

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

-

Ghorai, P., & Toste, F. D. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1459–1469. Available from: [Link]

-

Zhang, R. K., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2736–2745. Available from: [Link]

- Ghorai, P., & Toste, F. D. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PubMed.

-

López-Vidal, S., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(16), 6344–6348. Available from: [Link]

-

Cossío, F. P., et al. (2000). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry, 65(13), 3931–3941. Available from: [Link]

-

Oppolzer, W. (1990). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. Available from: [Link]

-

Lee, K.-Y., et al. (2000). Diastereoselective Baylis−Hillman Reactions: The Design and Synthesis of a Novel Camphor-Based Chiral Auxiliary. Organic Letters, 2(5), 667–670. Available from: [Link]

-

Wikipedia. (2023). Camphorsultam. Wikipedia. Available from: [Link]

-

BYJU'S. Claisen Condensation Mechanism. BYJU'S. Available from: [Link]

-

Unknown. (n.d.). Claisen Condensation. Cambridge University Press. Available from: [Link]

-

NIST. (n.d.). 3-(Trifluoroacetyl)-D-camphor. NIST WebBook. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-(Trifluoroacetyl)-D-camphor (CAS 51800-98-7). Cheméo. Available from: [Link]

-

Ghorai, P. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Nature Research Communities. Available from: [Link]

-

Sankar, M. G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]

-

J. C. F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(4), 481. Available from: [Link]

-

Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]

-

Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. Chemistry Steps. Available from: [Link]

- Ahmed, M. (n.d.). The Claisen Condensation. University of Basrah.

-

The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link]

-

University of Geneva. (2024). New class of chiral molecules offers strong stability for drug development. Medical Xpress. Available from: [Link]

- Geraskin, I. M., & Zaikov, G. E. (2010). Camphor and its Industrial Synthesis. Chemistry & Chemical Technology, 4(2), 101-106.

Sources

- 1. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 9. Camphorsultam - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. byjus.com [byjus.com]

- 12. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. (-)-3-(三氟乙酰基)樟脑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. CAS 51800-98-7: (+)-3-(Trifluoroacetyl)camphor [cymitquimica.com]

- 17. 3-(Trifluoroacetyl)-D-camphor [webbook.nist.gov]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Convergence of a Chiral Scaffold and a Potent Functional Group

An In-depth Technical Guide to the Mechanism of Trifluoroacetylation of Camphor

This guide provides a comprehensive examination of the chemical mechanisms governing the trifluoroacetylation of camphor. As a cornerstone chiral starting material, understanding the pathways to its functionalization is critical for researchers, scientists, and drug development professionals. We will dissect the two primary mechanistic routes—base-mediated and acid-catalyzed—offering field-proven insights into controlling reaction outcomes and preserving the stereochemical integrity of this invaluable bicyclic ketone.

Camphor, a naturally abundant terpenoid, is a prized starting material in asymmetric synthesis.[1] Its rigid, chiral bicyclic framework provides a well-defined stereochemical environment, making it an excellent scaffold for creating chiral auxiliaries and catalysts. The introduction of the trifluoroacetyl group (-C(O)CF₃) onto this scaffold at the C3 position yields 3-(trifluoroacetyl)camphor, a versatile intermediate of significant interest.[][3] The strong electron-withdrawing nature of the three fluorine atoms enhances the reactivity of the molecule and imparts unique properties, making it a valuable building block for pharmaceuticals and a precursor to highly effective chiral NMR shift reagents.[4]

The synthesis of 3-(trifluoroacetyl)camphor is not a trivial matter. The chosen reaction pathway dictates not only the efficiency of the C-C bond formation but also the preservation of the parent molecule's stereochemistry. This guide will explore the nuanced mechanistic details of the two divergent synthetic strategies.

Part I: The Base-Mediated Pathway: A Stereochemically Conservative Claisen Condensation

The most reliable and stereochemically conservative method for the trifluoroacetylation of camphor proceeds via a base-mediated Claisen-type condensation. This pathway leverages the generation of a camphor enolate, which acts as the key nucleophilic intermediate. This approach circumvents the risk of the carbocationic rearrangements that plague acid-catalyzed methods.

Mechanism of Base-Mediated Trifluoroacetylation

The reaction proceeds through three principal steps: enolate formation, nucleophilic attack, and reformation of the dicarbonyl product.

-

Enolate Formation: The process is initiated by the deprotonation of camphor at an α-carbon using a suitable base. Camphor possesses protons at the C3 position. Due to the steric hindrance imposed by the bridgehead methyl groups, the formation of the enolate is regioselective. Using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures rapid and irreversible deprotonation to form the kinetic enolate.[5] Weaker bases, such as sodium methoxide, can also be used, typically in conjunction with a trifluoroacetyl ester.[6]

-

Nucleophilic Acylation: The generated camphor enolate is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride (TFAA).[6][7] This attack forms a tetrahedral intermediate.

-

Elimination and Product Formation: The tetrahedral intermediate is unstable and collapses, reforming a carbonyl group and eliminating a leaving group (e.g., ethoxide from ethyl trifluoroacetate). The resulting product is the β-diketone, 3-(trifluoroacetyl)camphor.

The critical advantage of this mechanism is that it operates under conditions that do not generate carbocationic intermediates, thus preserving the rigid stereochemistry of the camphor framework.

Visualization: Base-Mediated Trifluoroacetylation Workflow

Caption: Workflow for base-mediated trifluoroacetylation of camphor.

Experimental Protocol: General Procedure for Trifluoroacetylation via Claisen Condensation

The following protocol is a representative example adapted from established methodologies for the C-acylation of cyclic ketones.[6]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous diethyl ether.

-

Base Addition: Slowly add 60 mmol of a suitable base, such as sodium methoxide.

-

Acylating Agent: While stirring, add 1 equivalent (60 mmol) of methyl or ethyl trifluoroacetate dropwise.

-

Substrate Addition: After 5 minutes, add 1 equivalent (60 mmol) of camphor dropwise.

-

Reaction: Stir the mixture overnight at room temperature under a drying tube (e.g., calcium chloride).

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the solid residue in 30 mL of 3M sulfuric acid.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by chromatography or distillation.

Part II: The Acid-Catalyzed Pathway: Electrophilic Acylation and its Pitfalls

An alternative route involves the use of trifluoroacetic anhydride (TFAA) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH). This method proceeds via an electrophilic acylation of the camphor enol. While effective, this pathway is fraught with peril, as the strongly acidic conditions are known to induce carbocationic rearrangements that can compromise the product's stereochemical purity.[8][9]

Mechanism of Acid-Catalyzed Trifluoroacetylation

-

Enol Formation: The reaction begins with the protonation of the camphor carbonyl oxygen by the strong acid catalyst (TfOH). This enhances the acidity of the α-protons. A subsequent deprotonation at the C3 position yields the nucleophilic enol tautomer.[8]

-

Activation of TFAA: In the highly acidic medium, trifluoroacetic anhydride is activated, forming a potent electrophilic trifluoroacetyl species, such as an acyl trifluoroacetate.[8][9]

-

Electrophilic Attack: The C=C double bond of the camphor enol attacks the electrophilic carbonyl carbon of the activated trifluoroacetylating agent. This step forges the C3-acyl bond.

-

Rearrangements (Side Reaction): The harsh acidic conditions that facilitate the enolization and acylation can also promote undesirable side reactions. Protonation of the camphor skeleton can lead to the formation of carbocationic intermediates, which are susceptible to Wagner-Meerwein and Nametkin rearrangements.[8] These rearrangements shuffle the carbon skeleton, leading to a loss of the original stereochemistry and the formation of isomeric byproducts.

Visualization: Acid-Catalyzed Trifluoroacetylation and Potential Rearrangement

Caption: The acid-catalyzed pathway and the competing carbocationic rearrangement side reaction.

Comparative Analysis: Base-Mediated vs. Acid-Catalyzed Pathways

The choice of mechanism has profound implications for the synthesis of 3-(trifluoroacetyl)camphor. A direct comparison highlights the strategic advantages of the base-mediated approach for preserving stereochemical fidelity.

| Feature | Base-Mediated Pathway | Acid-Catalyzed Pathway |

| Mechanism Type | Claisen-type Condensation | Electrophilic Acylation |

| Key Intermediate | Camphor Enolate (Nucleophile) | Camphor Enol (Nucleophile) |

| Reagents | Base (NaH, LDA, NaOMe), CF₃COOR | Strong Acid (TfOH), TFAA |

| Stereochemical Outcome | Conservative; scaffold preserved | High risk of racemization/rearrangement[8] |

| Primary Advantage | Avoids carbocationic intermediates | Can be effective for certain substrates |

| Primary Disadvantage | Requires stoichiometric base | Prone to Wagner-Meerwein rearrangements[8][9] |

Conclusion and Outlook

The trifluoroacetylation of camphor is a pivotal transformation for accessing a range of valuable chiral intermediates. Mechanistic understanding is paramount to achieving the desired outcome.

-

The base-mediated Claisen condensation stands as the superior method for synthesizing 3-(trifluoroacetyl)camphor with high stereochemical purity. By operating through a camphor enolate intermediate, it successfully avoids the skeletal rearrangements that can plague acid-catalyzed reactions.

-

The acid-catalyzed electrophilic acylation , while mechanistically plausible, introduces a significant risk of carbocationic rearrangements. This pathway should be approached with caution, as it can lead to a mixture of products and a loss of stereochemical control.

For drug development and asymmetric synthesis, where stereochemical purity is non-negotiable, the base-mediated pathway is the self-validating and trustworthy choice. It provides a reliable and robust method to functionalize the camphor scaffold, unlocking the full potential of 3-(trifluoroacetyl)camphor as a chiral building block.

References

-

Wikipedia. Camphor. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Angewandte Chemie International Edition. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. [Link]

-

ResearchGate. Trifluoroacetic anhydride (TFAA). [Link]

-

Kiyooka, S., et al. (1989). Stereospecific Preparation of Chiral 1,5-Diketone by One-Methylene Incorporated Dimerization Reaction of d-Camphor Enolate and Reduction of the 1,5-Diketone. Bulletin of the Chemical Society of Japan, 62(4), 1364-1366. [Link]

-

Bourne, E. J., et al. (1951). Studies of trifluoroacetic acid. Part III. The use of trifluoroacetic anhydride in the synthesis of aromatic ketones and sulphones. Journal of the Chemical Society, 718. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

-

ACS Publications. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]

-

ResearchGate. (PDF) Camphor and its derivatives. Unusual transformations and biological activity. [Link]

-

Fiveable. Kinetic vs. Thermodynamic Enolates Definition. [Link]

-

Shokova, E. A., & Kovalev, V. V. (2009). Camphor and Its Derivatives. Unusual Transformations and Biological Activity. Russian Journal of Organic Chemistry, 45(4), 459-491. [Link]

-

University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

Sources

- 1. Camphor - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. istina.msu.ru [istina.msu.ru]

A Technical Guide to the Spectroscopic Characterization of (-)-3-(Trifluoroacetyl)camphor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (-)-3-(trifluoroacetyl)camphor. As a compound of significant interest in asymmetric synthesis and as a chiral auxiliary, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of the spectra and the experimental methodologies for their acquisition.

Introduction: The Significance of this compound

This compound belongs to the class of β-diketones and is a derivative of camphor, a naturally occurring chiral bicyclic monoterpene. The introduction of a trifluoroacetyl group at the C-3 position of the camphor skeleton imparts unique properties to the molecule, making it a valuable tool in several areas of chemical research. Its primary applications lie in its use as a chiral auxiliary, where it can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] Furthermore, the β-diketone moiety serves as an effective chelating agent for metal ions, leading to the formation of chiral metal complexes with applications in catalysis and materials science.

The stereochemical integrity and reactivity of this compound are intimately linked to its three-dimensional structure and electronic distribution. Therefore, a comprehensive spectroscopic characterization is not merely a routine analysis but a fundamental prerequisite for its rational use in synthesis and catalysis. This guide will explore the key spectroscopic techniques used to elucidate the structure and properties of this important chiral molecule.

Keto-Enol Tautomerism: A Central Theme in Spectroscopic Interpretation

A critical aspect of the chemistry of β-diketones, including this compound, is the existence of keto-enol tautomerism. The molecule can exist as an equilibrium mixture of the diketo form and two possible enol forms. This equilibrium is often slow on the NMR timescale, allowing for the potential observation of distinct signals for each tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the enol content. Understanding this tautomerism is essential for the correct interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of its molecular framework.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm, centered around 5 ppm.

-

Number of Scans: 16-32 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

¹⁹F NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Spectral Width: A range appropriate for trifluoroacetyl groups, typically around -60 to -90 ppm relative to CFCl₃.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals in the ¹H and ¹⁹F spectra.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of this compound is expected to display a set of signals corresponding to the protons of the camphor skeleton. Due to the rigid bicyclic structure, the diastereotopic protons will exhibit distinct chemical shifts and coupling patterns. The presence of the enol form would be indicated by a characteristic downfield signal for the enolic proton, often appearing as a broad singlet.

Expected ¹H NMR Data (Illustrative):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Camphor Numbering) |

| ~3.5 | d | 1H | H-3 |

| ~2.4 | m | 1H | H-4 |

| ~2.1 | m | 1H | H-5 (exo) |

| ~1.9 | m | 1H | H-5 (endo) |

| ~1.6 | m | 1H | H-6 (exo) |

| ~1.4 | m | 1H | H-6 (endo) |

| ~1.1 | s | 3H | CH₃-8 |

| ~0.9 | s | 3H | CH₃-9 |

| ~0.8 | s | 3H | CH₃-10 |

| ~15-17 | br s | (variable) | Enol-OH |

Note: The actual chemical shifts and multiplicities may vary depending on the solvent and the specific conformation.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbons of the camphor and trifluoroacetyl groups are expected to appear at downfield chemical shifts. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Data (Illustrative):

| Chemical Shift (ppm) | Multiplicity | Assignment (Camphor Numbering) |

| ~215 | s | C-2 (Camphor C=O) |

| ~190 | q | C=O (Trifluoroacetyl) |

| ~118 | q | CF₃ |

| ~58 | s | C-1 |

| ~50 | s | C-7 |

| ~47 | d | C-3 |

| ~43 | d | C-4 |

| ~30 | t | C-5 |

| ~27 | t | C-6 |

| ~20 | q | C-8 |

| ~19 | q | C-9 |

| ~9 | q | C-10 |

¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoroacetyl Group

The ¹⁹F NMR spectrum is a simple yet highly informative experiment for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal is sensitive to the electronic environment and can provide insights into the keto-enol equilibrium. In the enol form, the CF₃ group is part of a conjugated system, which typically leads to a downfield shift compared to the diketo form.

Expected ¹⁹F NMR Data (Illustrative):

-

Chemical Shift: -70 to -80 ppm (relative to CFCl₃). The exact position will depend on the keto-enol equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions will be those of the carbonyl groups and the C-F bonds. The IR spectrum can also provide evidence for the presence of the enol tautomer through the observation of O-H and C=C stretching vibrations.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a solution cell.

-

KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry KBr powder and pressed into a thin pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 3-(trifluoroacetyl)-D-camphor is available from the NIST WebBook and shows characteristic absorption bands.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretching (alkane) |

| ~1750 | Strong | C=O stretching (camphor ketone) |

| ~1690 | Strong | C=O stretching (trifluoroacetyl ketone) |

| ~1600 | Medium | C=C stretching (enol form) |

| ~3400 (broad) | Medium | O-H stretching (enol form) |

| ~1200-1100 | Very Strong | C-F stretching |

The presence of two distinct carbonyl bands supports the diketo structure. The lower frequency of the trifluoroacetyl carbonyl is due to the electron-withdrawing effect of the fluorine atoms. The presence of a broad absorption in the O-H region and a band in the C=C region would provide evidence for the enol tautomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

GC-MS (EI): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

HRMS (ESI): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source.

Data Acquisition:

-

The mass spectrometer is set to scan over a mass-to-charge (m/z) range that includes the expected molecular ion.

-

For EI, an electron energy of 70 eV is typically used.

-

For ESI, the source parameters (e.g., spray voltage, capillary temperature) are optimized for the analyte.

Interpretation of the Mass Spectrum

The mass spectrum of 3-(trifluoroacetyl)-D-camphor is available from the NIST WebBook.

Key Features of the Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 248, corresponding to the molecular formula C₁₂H₁₅F₃O₂.

-

Fragmentation Pattern: The fragmentation of camphor derivatives is often complex due to the rigid bicyclic system. Common fragmentation pathways involve the loss of small neutral molecules or radicals. Expected fragments include:

-

[M - CF₃]⁺: Loss of the trifluoromethyl radical (m/z 179).

-

[M - COCF₃]⁺: Loss of the trifluoroacetyl radical (m/z 151).

-

Fragments characteristic of the camphor skeleton.

-

A high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Structure of this compound and numbering of the camphor skeleton.

Keto-Enol Tautomerism Workflow

Caption: Keto-enol tautomerism in this compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed understanding of its molecular structure and electronic properties. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for elucidating the connectivity and stereochemistry of the molecule, while also offering insights into the dynamic process of keto-enol tautomerism. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. A combined analysis of these spectroscopic techniques allows for the unambiguous identification and characterization of this important chiral building block, which is essential for its successful application in asymmetric synthesis and catalysis.

References

-

NIST. 3-(Trifluoroacetyl)-D-camphor. In: NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to (-)-3-(Trifluoroacetyl)camphor: Properties, Characterization, and Applications

Introduction

(-)-3-(Trifluoroacetyl)camphor, a derivative of the naturally occurring chiral molecule camphor, stands as a cornerstone in the field of asymmetric synthesis and stereochemical analysis. Its unique molecular architecture, combining a rigid bicyclic camphor framework with the potent electron-withdrawing trifluoroacetyl group, imparts a set of chemical and physical properties that make it an invaluable tool for researchers in organic chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its core properties, detailed protocols for its characterization, and insights into its most significant applications.

The introduction of the trifluoroacetyl moiety at the C-3 position creates a molecule with a unique blend of chirality and heightened reactivity.[1] This modification significantly enhances the electrophilicity of the adjacent carbonyl carbon, making the compound highly susceptible to nucleophilic attack and a versatile precursor in various chemical transformations.[1] Furthermore, its ability to act as a bidentate ligand has led to its extensive use in coordination chemistry, particularly in the formation of chiral lanthanide complexes that are powerful tools in NMR spectroscopy.[1]

Molecular Structure and Stereochemistry

The foundational structure of this compound is the bicyclo[2.2.1]heptane system of L-camphor, often referred to as (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. The trifluoroacetyl group is attached to the C-3 position, which is alpha to the ketone. The rigid, bridged ring system provides a well-defined three-dimensional space, which is fundamental to its efficacy as a chiral auxiliary, directing the stereochemical outcome of reactions.[1]

Caption: 2D structure of this compound.

Physical and Spectroscopic Properties

The compound is typically a liquid at room temperature, with a characteristic camphor-like odor.[2][3] Its physical properties are critical for its handling, storage, and application in various experimental setups.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [3][4] |

| Molecular Weight | 248.24 g/mol | [3][4] |

| CAS Number | 207742-84-5 | [3][4] |

| Appearance | Colorless to slightly pink-orange liquid | [3][5] |

| Density | 1.172 g/mL at 25 °C | [3][6] |

| Boiling Point | 100-101 °C at 16 mmHg | [5][7] |

| Refractive Index (n²⁰/D) | 1.451 | [3][6] |

| Specific Optical Rotation ([α]¹⁹/D) | -148.0° (c = 2.5 in CH₂Cl₂) | [3][6] |

| Solubility | Soluble in polar organic solvents | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, assigned spectrum is best obtained directly by the end-user, typical chemical shift ranges are informative. The ¹⁹F NMR is particularly characteristic, showing a singlet for the -CF₃ group. The chemical shift of this group is sensitive to its electronic environment and the keto-enol tautomerism.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The spectrum is characterized by strong absorption bands corresponding to the carbonyl stretches. The presence of both the camphor ketone and the trifluoroacetyl ketone, as well as the potential for enol forms, can lead to a complex carbonyl region. A representative gas-phase IR spectrum is available in the NIST Chemistry WebBook.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum for the enantiomer, (+)-3-(Trifluoroacetyl)camphor, is available in the NIST Chemistry WebBook, which is expected to be identical for the (-) enantiomer.

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key chemical feature of β-dicarbonyl compounds like 3-(trifluoroacetyl)camphor is their existence as an equilibrium mixture of keto and enol tautomers.[11][12] The electron-withdrawing nature of the trifluoroacetyl group acidifies the α-proton, often favoring the enol form, which can be stabilized by intramolecular hydrogen bonding and conjugation.[12]

Caption: Keto-Enol tautomerism in 3-(trifluoroacetyl)camphor.

The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[13] In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often predominant.[13] This tautomerism is critical as the enol form is the reactive nucleophile in many of its synthetic applications.[1][11]

Reactivity and Applications

The unique properties of this compound make it a versatile reagent in several areas of chemical research.

1. Chiral Auxiliary in Asymmetric Synthesis

The rigid camphor backbone provides a predictable steric environment, allowing it to function as a chiral auxiliary.[1] It can be temporarily attached to a prochiral molecule to direct the stereoselective course of a reaction, after which it can be cleaved and recovered.[1] This approach grants high levels of diastereoselectivity in reactions such as aldol additions and Diels-Alder reactions.[1]

2. Ligand for Chiral Metal Complexes

The β-diketone moiety is an excellent bidentate chelating ligand for metal ions.[1] Complexes formed with lanthanide metals, such as Europium(III) and Dysprosium(III), are widely used as Chiral Shift Reagents (CSRs) in NMR spectroscopy.[1] When a chiral analyte is added to a solution of the CSR, the temporary binding induces diastereomeric interactions that cause separate NMR signals for the two enantiomers of the analyte, allowing for the determination of enantiomeric purity.[1]

3. Chiral Derivatizing Agent (CDA)

In a related application, this compound can be used as a chiral derivatizing agent.[14] It reacts with enantiomeric mixtures of alcohols or amines to form a mixture of diastereomers. These diastereomers have distinct physical properties, including different chemical shifts in NMR spectra and different retention times in chromatography, which allows for their quantification.[14]

Experimental Protocols

The following protocols are representative methodologies for the characterization and use of this compound.

Protocol 1: Synthesis of this compound

Principle: This procedure is based on the C-acylation of L-camphor. The camphor is first converted to its enolate, which then acts as a nucleophile, attacking an electrophilic trifluoroacetyl source like trifluoroacetic anhydride (TFAA).[1]

Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve L-camphor (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the temperature. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Acylation: In a separate flask, prepare a solution of trifluoroacetic anhydride (TFAA) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction & Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure liquid product.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Enantiomeric Excess of a Chiral Alcohol using ¹H NMR

Principle: This protocol uses this compound as a chiral derivatizing agent. The chiral alcohol reacts to form diastereomeric esters. The different spatial environments of these diastereomers lead to separable signals in the ¹H NMR spectrum, allowing for integration and calculation of the enantiomeric excess (e.e.).

Methodology:

-

Sample Preparation: In a clean NMR tube, dissolve an accurately weighed sample of the chiral alcohol (approx. 5-10 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Addition of CDA: Add a slight molar excess (1.1-1.2 equivalents) of this compound to the NMR tube.

-

Reaction Catalyst (Optional but Recommended): Add a catalytic amount of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a base catalyst such as 4-(dimethylamino)pyridine (DMAP). Note: The reaction may proceed without a catalyst but will be significantly slower.

-

Reaction: Cap the NMR tube and gently agitate. Allow the reaction to proceed to completion at room temperature. This may take several hours. Monitor by observing the disappearance of the alcohol's carbinol proton signal and the appearance of new signals for the diastereomeric esters.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum.

-

Data Processing: Identify a well-resolved proton signal (or set of signals) that is different for the two diastereomers. Carefully integrate the area of these two signals (Area_R and Area_S).

-

Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area_R - Area_S| / (Area_R + Area_S) ] x 100

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[6] It is classified as a skin, eye, and respiratory irritant.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.

-

Handling: Avoid inhalation of vapors and all personal contact. Keep away from heat, sparks, and open flames.

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile molecule whose value is derived from the synergistic combination of a stereochemically defined camphor backbone and a highly reactive trifluoroacetyl group. Its applications as a chiral auxiliary, a ligand for preparing NMR shift reagents, and a chiral derivatizing agent have made it an indispensable tool for chemists. A thorough understanding of its physical properties, chemical reactivity, and proper handling is paramount for its effective and safe utilization in a research setting. The protocols and data presented in this guide offer a robust foundation for scientists and professionals to harness the full potential of this unique chiral building block.

References

-

NIST. 3-(Trifluoroacetyl)-D-camphor - IR Spectrum. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

NIST. 3-(Trifluoroacetyl)-D-camphor - Mass Spectrum. [Link]

-

Amerigo Scientific. (+)-3-(Trifluoroacetyl)camphor (98%). [Link]

-

Spectrum Pharmacy Products. (2022). Safety Data Sheet - Camphor. [Link]

-

Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. [Link]

-

Wikipedia. Chiral derivatizing agent. [Link]

-

AWS. Catalytic Asymmetric Synthesis of 3-Hydroxy-3-Trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. [Link]

-

Vicente, J., et al. (2001). Keto–Enol Tautomers in a Carbonyl Phosphonium Salt. Journal of Chemical Education, 78(5), 625. [Link]

-

Reddit. (2024). 3 of these show keto-enol tautomerism. [Link]

-

Kaye, P. T., & Mkalali, S. N. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]

- Google Patents. US5457201A - Chiral resolution process.

-

Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

Sources

- 1. This compound | 207742-84-5 | Benchchem [benchchem.com]

- 2. CAS 51800-98-7: (+)-3-(Trifluoroacetyl)camphor [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Trifluoroacetyl)-D-camphor (CAS 51800-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-TRIFLUOROACETYL-D-CAMPHOR CAS#: 51800-98-7 [m.chemicalbook.com]

- 6. (-)-3-(三氟乙酰基)樟脑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-TRIFLUOROACETYL-D-CAMPHOR | 51800-98-7 [chemicalbook.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Trifluoroacetyl)-D-camphor [webbook.nist.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

Discovery and historical context of camphor derivatives in synthesis

Executive Summary

Camphor (

The Structural Foundation & Historical Context

Before it became a tool, camphor was a target.[1] Its rigid bicyclic framework (bornane) challenged early structural theories.

The Komppa Synthesis (1903)

The first total synthesis of camphor by Gustaf Komppa was a watershed moment, confirming the bridgehead structure proposed by Bredt. This was not merely academic; it broke the Japanese monopoly on natural camphor (essential for celluloid production) and established the viability of industrial total synthesis.

-

Key Structural Constraint (Bredt’s Rule, 1924): A double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough. This inherent rigidity is exactly what makes camphor derivatives effective chiral shields—the skeleton does not "flop" or invert, providing a fixed steric environment.

Evolution of Utility

The following diagram illustrates the transformation of camphor from a commodity chemical to a high-value chiral auxiliary.

Figure 1: Historical trajectory of camphor utility in chemical synthesis.

The First Wave: Resolution via Camphorsulfonic Acid (CSA)

Before asymmetric synthesis became routine, enantiopure compounds were obtained via resolution. (+)-Camphor-10-sulfonic acid (CSA) remains the gold standard for resolving chiral amines.

Mechanism of Resolution

CSA works by forming diastereomeric salts with racemic bases. Unlike enantiomers, diastereomers have different physical properties (solubility), allowing separation by fractional crystallization.

Technical Insight: The sulfonic acid group is located at the C-10 position (the "top" methyl group). This remote functionalization preserves the steric bulk of the bicyclic system, which is crucial for creating the crystal lattice differences necessary for separation.

| Resolving Agent | pKa | Availability | Primary Application |

| (+)-CSA | 1.2 | High (Industrial) | Resolution of weak bases (amino acids, alkaloids). |

| Tartaric Acid | 2.98 | High | Resolution of bases; limited by lower acidity. |

| Mandelic Acid | 3.4 | Medium | Resolution of bases; useful for aromatic interactions. |

The Second Wave: Oppolzer’s Sultam

In the 1980s, the focus shifted from separating enantiomers to creating them. Wolfgang Oppolzer utilized the camphor skeleton to create the Camphor Sultam , a chiral auxiliary that offers superior face-differentiation compared to acyclic counterparts.

The "Sultam" Advantage

Oppolzer's sultam is a cyclic sulfonamide. When an acyl group is attached to the nitrogen, the

-

Stereoselectivity: Typically >98% d.e. (diastereomeric excess).

-

Crystallinity: The sultam derivatives are often highly crystalline, allowing purification without chromatography—a critical feature for process chemistry.

Technical Protocol: Synthesis of (-)-2,10-Camphor Sultam

Standard Operating Procedure (SOP) for Laboratory Scale

Objective: Synthesize the Oppolzer sultam from (-)-Camphor. This protocol consolidates the methods of Bartlett (Org. Syn. Coll. Vol. 5) and Oppolzer (Org. Syn. Coll. Vol. 8).

Reaction Workflow

Figure 2: Step-wise synthesis of Oppolzer's Sultam.

Detailed Methodology

Step 1: Sulfonation (Critical Control Point)

-

Reagents: (-)-Camphor, Sulfuric acid, Acetic anhydride.

-

Protocol: Dissolve camphor in acetic anhydride. Add sulfuric acid dropwise at <10°C. The reaction is kinetically controlled; high temperatures favor racemization or decomposition.

-

Purification: Crystallize from ethyl acetate to obtain CSA.

Step 2: Chlorination & Amidation

-

Reagents:

, then -

Protocol: Treat dry CSA with

to form the sulfonyl chloride. Isolate, then treat with ammonia gas in dichloromethane. -

Safety Note: This step generates HCl gas; efficient scrubbing is required.

Step 3: Cyclization & Reduction (The Oppolzer Step)

-

Reagents: Amberlyst-15 (acid catalyst),

(LAH). -

Protocol:

-

Reflux the sulfonamide in toluene with Amberlyst-15 to close the ring, forming the dehydrosultam (imine).

-

Reduction: Slowly add the imine to a suspension of

in THF. -

Quench: Standard Fieser workup (

, 15%

-

-

Yield: Expect 60-70% overall yield. The product should be a white crystalline solid (mp 180-182°C).

Mechanistic Integrity: The "Chelation" Debate

For decades, the high stereoselectivity of the sultam was attributed solely to a chelated transition state involving the metal (Lithium or Titanium), the carbonyl oxygen, and the sulfonyl oxygen.

However, recent studies (e.g., J. Am. Chem. Soc. 2022) suggest a more nuanced reality:

-

Dipole Alignment: The sulfonyl group creates a strong dipole that aligns the reactant, even in the absence of strict chelation.

-

Solvation Effects: In solvents like HMPA, the lithium cation is fully solvated and does not coordinate with the sultam. Yet, stereoselectivity remains high. This indicates that the intrinsic chirality of the sultam ring and the steric wall of the methyl groups are the dominant factors, rather than a rigid metal-chelated bridge.

Figure 3: Abstract representation of steric gating in camphor sultam enolates.

References

-

Komppa, G. (1903).[2][3] "Die Totalsynthese der Camphersäure und des Camphers." Berichte der deutschen chemischen Gesellschaft.

-

Bartlett, P. D., & Knox, L. H. (1973). "D,L-10-Camphorsulfonic Acid." Organic Syntheses, Coll.[4][5][6][7] Vol. 5, p. 194.

-

Oppolzer, W., et al. (1993). "(-)-2,10-Camphorsultam."[6][8] Organic Syntheses, Coll.[4][5][6][7] Vol. 8, p. 104.

-

Bredt, J. (1924). "Über die räumliche Konfiguration des Camphers." Justus Liebigs Annalen der Chemie.

-

Rathnayake, U., et al. (2021).[9] "Large-Scale Preparation of Oppolzer's Glycylsultam." Organic Syntheses, 98, 403-418.

-

Reich, H. J., et al. (2022). "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society.[6]

Sources

- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. reboundhealth.com [reboundhealth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Study on Camphor Derivatives and Its Applications: A Review: Ingenta Connect [ingentaconnect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. grokipedia.com [grokipedia.com]

- 9. orgsyn.org [orgsyn.org]

(-)-3-(Trifluoroacetyl)camphor: A Privileged Chiral Building Block for Asymmetric Synthesis and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral building blocks is paramount. Camphor, a naturally occurring bicyclic monoterpene, has long been recognized as a "privileged" chiral starting material due to its rigid structure, low cost, and the commercial availability of both its enantiomers.[1][2] This guide delves into a particularly potent derivative, (-)-3-(Trifluoroacetyl)camphor. The introduction of the trifluoroacetyl group at the C-3 position creates a unique molecular architecture, combining the robust stereodirecting capabilities of the camphor scaffold with the enhanced reactivity and coordination properties imparted by the β-diketone moiety.[3][4][5] We will explore its synthesis, physicochemical characteristics, and its primary applications as a chiral auxiliary, a ligand for functional metal complexes, and a derivatizing agent for chiral resolution, providing both mechanistic insights and field-proven protocols.

Introduction: The Strategic Advantage of Camphor and its Trifluoroacetyl Derivative

The power of camphor in stereoselective synthesis stems from its rigid, concave molecular shape, which provides a well-defined steric environment. This inherent chirality can be exploited to influence the stereochemical outcome of reactions on a prochiral substrate temporarily attached to it.[2][3] Functionality can be introduced at multiple positions (C-3, C-5, C-8, C-9, and C-10), making it a versatile starting point for complex molecular architectures.[1]

This compound leverages this foundation and adds two critical features:

-

A β-Diketone Moiety: The 1,3-dicarbonyl system is a powerful chelating agent for metal ions, enabling the formation of well-defined chiral metal complexes.[3]

-

A Trifluoroacetyl Group: This group enhances the molecule's electrophilicity, increases lipophilicity, and provides a reactive handle for further transformations.[3][4]

These combined features make this compound a multi-purpose tool for chemists, particularly in the pharmaceutical industry where enantiomeric purity is often a critical determinant of a drug's efficacy and safety.[3]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the electrophilic acylation of (-)-camphor at the C-3 position. The reaction proceeds via the formation of a camphor enolate, which subsequently attacks a highly reactive trifluoroacetyl source like trifluoroacetic anhydride (TFAA).[3][6]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

(-)-Camphor

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dimethoxyethane (DME), anhydrous

-

Ethyl trifluoroacetate

-

Hexane, anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous DME.

-

Enolate Formation: Dissolve (-)-camphor (1.0 eq) in anhydrous DME and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases. This indicates the formation of the sodium enolate.

-

Acylation: Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.2 eq) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis (NMR, IR) and by measuring the optical rotation, which should be consistent with literature values.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 207742-84-5 | [7][8] |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [7][8] |

| Molecular Weight | 248.24 g/mol | [7][8] |

| Appearance | Liquid | |

| Density | 1.172 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.451 | [7] |

| Optical Rotation ([α]19/D) | -148.0° (c = 2.5 in CH₂Cl₂) | [7] |

| Boiling Point | 100-101 °C / 16 mmHg | [9] |

Core Application I: A Chiral Auxiliary for Diastereoselective Reductions

The primary function of a chiral auxiliary is to exert powerful steric control over a chemical reaction. The bulky, rigid framework of the camphor derivative effectively shields one face of the reactive center (in this case, the trifluoroacetyl ketone), forcing an incoming reagent to approach from the opposite, less-hindered face. This results in the preferential formation of one diastereomer.

Mechanism of Stereodirection

The diagram below illustrates this principle. The large camphor scaffold creates a significant steric bias, directing the hydride reagent (H⁻) to attack the carbonyl from the less sterically encumbered "bottom" face.

Caption: Steric shielding by the camphor backbone directs reagent attack.

Experimental Protocol: Diastereoselective Reduction of the Trifluoroacetyl Group

This protocol details the reduction of the ketone in the trifluoroacetyl moiety to a secondary alcohol, creating a new chiral center with high diastereoselectivity.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

Setup: Dissolve this compound (1.0 eq) in a mixture of anhydrous THF and MeOH (e.g., 4:1 v/v) in a round-bottom flask under a nitrogen atmosphere.

-

Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting diastereomeric alcohols can be purified by column chromatography.

Trustworthiness: The diastereomeric ratio (d.r.) of the product should be determined by ¹H or ¹⁹F NMR spectroscopy or chiral HPLC analysis. High diastereoselectivity (often >95:5) is expected due to the directing effect of the camphor auxiliary. This alcohol can then be used in further synthetic steps, and the camphor auxiliary can be cleaved at a later stage.

Core Application II: Ligand for Chiral Metal Complexes

The β-diketone functionality of this compound makes it an outstanding ligand for creating chiral metal complexes, especially with paramagnetic lanthanide ions like Europium (Eu³⁺) or Dysprosium (Dy³⁺).[3]

Application: Chiral NMR Shift Reagents

One of the most powerful applications of these complexes is as Chiral NMR Shift Reagents (CSRs). In a solution containing a racemic analyte, a chiral lanthanide complex will reversibly bind to both enantiomers, forming transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra. The powerful magnetic field of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and because the two diastereomeric complexes are different, the signals for the two original enantiomers are separated (resolved) in the resulting spectrum. This allows for the direct determination of enantiomeric excess (% ee).[3]

Caption: Conceptual workflow of a Chiral NMR Shift Reagent.

Core Application III: Derivatization for Chiral Resolution

Beyond spectroscopic analysis, this compound can be used for the physical separation of enantiomers. As a Chiral Derivatizing Agent (CDA), it reacts with a racemic mixture (e.g., of an alcohol or amine) to form a stable mixture of diastereomers.[10] Because diastereomers have different physical properties (e.g., solubility, polarity), they can be separated using standard laboratory techniques like crystallization or column chromatography.[] Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure analytes.

Workflow: Chiral Resolution via Derivatization

The following diagram outlines the logical steps involved in a typical chiral resolution experiment using this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 207742-84-5 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 51800-98-7: (+)-3-(Trifluoroacetyl)camphor [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 98 207742-84-5 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 3-TRIFLUOROACETYL-D-CAMPHOR | 51800-98-7 [chemicalbook.com]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

The Fluorine Inductive Effect: 3-(Trifluoroacetyl)camphor as a Chelation Scaffold and Chiral Probe

Executive Summary

The functionalization of the camphor skeleton with a trifluoroacetyl group at the C3 position represents a masterclass in electronic modulation. By introducing a strongly electron-withdrawing trifluoromethyl (-CF3) moiety, the chemically inert C3 position of camphor is transformed into a highly acidic, reactive center. This modification lowers the pKa of the α-proton by over 10 units, creating a stable enol chelation site.

This guide details the synthesis, electronic mechanism, and application of 3-(trifluoroacetyl)camphor (3-TFA-camphor) . It focuses on its critical role as a ligand in Lanthanide Shift Reagents (LSRs) like Eu(tfc)₃, where the electron-withdrawing capacity of the fluorine atoms is directly responsible for the reagent's Lewis acidity and resolving power in NMR spectroscopy.

Mechanistic Principles: The Inductive "Pull"

The chemical utility of 3-TFA-camphor is derived entirely from the perturbation of the camphor bicyclic system by the trifluoroacetyl group.

The Inductive (-I) Effect

The trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the three fluorine atoms. When attached to the carbonyl carbon, this group exerts a strong inductive effect (-I) through the sigma bond framework.

-

C3 Activation: In native camphor, the C3 protons are only weakly acidic (pKa ≈ 18-20). The introduction of the trifluoroacetyl group creates a

-diketone system. -

Enol Stabilization: The -CF3 group pulls electron density away from the enolate oxygen, dispersing the negative charge. This stabilization shifts the tautomeric equilibrium heavily toward the enol form , unlike typical cyclic ketones which favor the keto form.

Tautomeric Equilibrium & Chelation

The resulting structure exists as a "locked" enol due to intramolecular hydrogen bonding between the enol hydroxyl and the camphor carbonyl. This pre-organizes the molecule as a bidentate ligand for metal coordination.

Methodological & Application

Application Note: High-Resolution Enantiomeric Purity Determination Using (-)-3-(Trifluoroacetyl)camphor Lanthanide Chelates

Executive Summary

In chiral drug development, determining Enantiomeric Excess (ee) is critical.[1] While Chiral HPLC is common, Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents (CSR) offers a rapid, in-situ alternative that requires no column screening.

This guide details the use of (-)-3-(Trifluoroacetyl)camphor , specifically in its lanthanide-chelated forms (e.g., Eu(facam)₃ or Pr(facam)₃ ), to resolve enantiomeric signals. Unlike Chiral Derivatizing Agents (CDAs) which require covalent modification (e.g., Mosher's acid), CSRs rely on reversible coordination chemistry, allowing for immediate analysis of alcohols, amines, ketones, and esters.

Key Distinction: "this compound" (FACAM) is the chiral ligand. The active NMR shift reagent is the metal complex, typically Europium(III) tris[(-)-3-(trifluoroacetyl)camphorate] , abbreviated as Eu((-)-facam)₃ or Eu(tfc)₃ .

Mechanism of Action

The efficacy of Eu(facam)₃ relies on the formation of transient diastereomeric complexes between the paramagnetic lanthanide ion and the Lewis-basic functional groups of the substrate.

The Physicochemical Interaction

-

Coordination: The Lanthanide (Eu³⁺) acts as a hard Lewis acid, coordinating with the lone pairs of the substrate (Lewis base: -OH, -NH₂, =O).

-

Chiral Environment: The bulky, chiral camphorato ligands create an asymmetric shielding cone around the metal center.

-

Pseudocontact Shift: The paramagnetic Eu³⁺ induces a "pseudocontact shift" (dipolar shift) in the substrate protons. Because the interaction geometry differs for the R- and S-enantiomers of the substrate within the chiral pocket, they experience different magnetic environments (

). -

Fast Exchange: The binding is reversible and fast on the NMR timescale. The observed signal is a weighted average of the free and bound states.

Visualization of the Equilibrium

Figure 1: The thermodynamic equilibrium between the free substrate and the CSR-substrate complex. The difference in stability constants (

Materials and Equipment

Reagents

| Component | Specification | Purpose |

| Active Reagent | Eu((-)-facam)₃ (CAS: 34281-23-5) | Induces downfield shifts (most common). |

| Alternative | Pr((-)-facam)₃ | Induces upfield shifts (useful if signals overlap with aromatic region). |

| Solvent | CDCl₃ or C₆D₆ (99.8% D) | Non-coordinating solvents are mandatory . |

| Desiccant | Activated Molecular Sieves (4Å) | To dry solvents (Water kills the reaction). |

| Standard | Racemic mixture of substrate | Required to identify the split peaks initially. |

Critical Constraints

-

Moisture Sensitivity: Water binds to Eu³⁺ much stronger than most organic substrates. Trace moisture will deactivate the reagent , leading to zero shift or severe line broadening.

-

Acid Sensitivity: Strong acids will decompose the camphorato ligand.

Experimental Protocol: The "Incremental Titration" Method

Objective: To determine the enantiomeric excess of an "Unknown" sample. Self-Validating Step: This protocol uses a titration curve. If the chemical shift change is not linear with respect to the [CSR]/[Substrate] ratio, the data is invalid (likely due to saturation or aggregation).

Step 1: Substrate Preparation

-

Dissolve 10–20 mg of the substrate in 0.6 mL of dry CDCl₃ (filtered through basic alumina if acidic impurities are suspected).

-

Transfer to a clean, dry NMR tube.

-

Acquire a Reference Spectrum (Scan 0): Ensure the sample is pure and identify the protons of interest (preferably singlets like methyl groups or methines near the chiral center).

Step 2: Reagent Preparation

-

Weigh approximately 15 mg of Eu(facam)₃ in a glovebox or dry environment.

-

Dissolve in 0.2 mL of dry CDCl₃ to create a concentrated stock solution.

-

Note: Do not add solid reagent directly to the NMR tube; it causes concentration gradients and broadening.

-

Step 3: Incremental Titration

-

Add 10 µL of the Eu(facam)₃ stock solution to the NMR tube.

-

Shake vigorously to mix.

-

Acquire Spectrum (Scan 1).

-

Repeat additions (10–20 µL increments) until:

-

The enantiomeric peaks are baseline separated.

-

OR Line broadening becomes excessive.

-

OR The molar ratio of CSR:Substrate reaches 0.5.

-

Step 4: Data Processing

-

Overlay the spectra.

-

Identify the splitting of the target proton.

-

Integrate the two resulting peaks (

and

Workflow Logic

Figure 2: Step-by-step decision tree for the incremental titration method.

Data Analysis & Calculation